BenchChemオンラインストアへようこそ!

1-Cyano-5,6,7,8-tetrahydroindolizine-3-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

1-Cyano-5,6,7,8-tetrahydroindolizine-3-carboxylic acid (CAS 2138098-18-5, molecular formula C₁₀H₁₀N₂O₂, MW 190.20 g/mol) is a synthetic bicyclic heterocycle belonging to the tetrahydroindolizine class. It features a fully saturated six-membered piperidine ring fused to a pyrrole ring, bearing a cyano (-CN) group at position 1 and a carboxylic acid (-COOH) group at position 3.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 2138098-18-5
Cat. No. B2662422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-5,6,7,8-tetrahydroindolizine-3-carboxylic acid
CAS2138098-18-5
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESC1CCN2C(=C(C=C2C(=O)O)C#N)C1
InChIInChI=1S/C10H10N2O2/c11-6-7-5-9(10(13)14)12-4-2-1-3-8(7)12/h5H,1-4H2,(H,13,14)
InChIKeyBCFNCCJWZCAOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyano-5,6,7,8-tetrahydroindolizine-3-carboxylic acid (CAS 2138098-18-5): A Dual-Functionalized Saturated Heterocyclic Scaffold for Medicinal Chemistry Procurement


1-Cyano-5,6,7,8-tetrahydroindolizine-3-carboxylic acid (CAS 2138098-18-5, molecular formula C₁₀H₁₀N₂O₂, MW 190.20 g/mol) is a synthetic bicyclic heterocycle belonging to the tetrahydroindolizine class [1]. It features a fully saturated six-membered piperidine ring fused to a pyrrole ring, bearing a cyano (-CN) group at position 1 and a carboxylic acid (-COOH) group at position 3 . This compound is commercially supplied as a versatile small-molecule scaffold for research use, with a typical purity specification of ≥95% (some vendors offer 98%) . The compound is registered in the ECHA C&L Inventory under EC number 835-936-6, with notified hazard classifications including Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), Acute Tox. 4 (H302, H312, H332), and STOT SE 3 (H335) [2].

Why Generic 5,6,7,8-Tetrahydroindolizine Building Blocks Cannot Replace 1-Cyano-5,6,7,8-tetrahydroindolizine-3-carboxylic acid in Fragment-Based and Scaffold-Oriented Programs


In-class tetrahydroindolizine building blocks such as 5,6,7,8-tetrahydroindolizine-1-carboxylic acid (CAS 61009-82-3) or 5,6,7,8-tetrahydroindolizine-2-carboxylic acid lack the 1-cyano substituent that fundamentally alters both physicochemical properties and synthetic versatility . The replacement of a hydrogen with a cyano group at position 1 introduces an additional hydrogen-bond acceptor (increasing HBA count from 2 to 3), modulates lipophilicity (LogP shift of approximately −0.3 to −0.5 units relative to non-cyano analogs), and provides a synthetic handle for further derivatization (amide formation, tetrazole cycloaddition, reduction to aminomethyl) that is entirely absent in the unsubstituted congeners . Conversely, aromatic 1-cyanoindolizine-3-carboxylic acid analogs possess a flat, fully conjugated core with different conformational constraints and distinct π-stacking behavior, making them unsuitable bioisosteres where saturated three-dimensional character (higher Fsp³) is desired for target engagement or solubility optimization [1]. The precise regioisomeric placement of both the cyano and carboxylic acid substituents on a saturated scaffold defines a unique chemical space that cannot be replicated by interchanging any single-feature analog.

Quantitative Differentiation Evidence: Where 1-Cyano-5,6,7,8-tetrahydroindolizine-3-carboxylic acid Diverges from Closest Analogs


Hydrogen-Bond Acceptor Capacity: Enhanced Intermolecular Interaction Potential vs. Non-Cyano Tetrahydroindolizine Carboxylic Acids

The 1-cyano substituent increases the hydrogen-bond acceptor (HBA) count from 2 to 3 relative to unsubstituted tetrahydroindolizine carboxylic acid regioisomers. This is a quantifiable structural feature with direct implications for target engagement: the additional HBA provided by the cyano nitrogen can form critical hydrogen bonds with protein backbone amides or side-chain donors, expanding the accessible pharmacophore space . The computed topological polar surface area (TPSA) of 66.02 Ų for the target compound is approximately 33 Ų (100%) higher than the estimated ~33 Ų for 5,6,7,8-tetrahydroindolizine-1-carboxylic acid (which possesses only the COOH group as a polar contributor), resulting in meaningfully different predicted membrane permeability and bioavailability profiles.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Lipophilicity Modulation: LogP Shift from Cyano Substitution Relative to Non-Cyano Tetrahydroindolizine Analogs

The experimentally estimated LogP of 1.39 for the target compound reflects the electron-withdrawing effect of the 1-cyano group, which reduces lipophilicity compared to unsubstituted tetrahydroindolizine carboxylic acids. By comparison, the unsubstituted 5,6,7,8-tetrahydroindolizine core (no COOH, no CN) has an estimated Log Kow of 2.84 , and 5,6,7,8-tetrahydroindolizine-1-carboxylic acid is projected to have a LogP in the range of ~1.7–2.0 based on the carboxylic acid contribution (~ −1.0 to −1.3 LogP units relative to the parent hydrocarbon). The 1-cyano group contributes an additional LogP reduction of approximately −0.3 to −0.5 units relative to the non-cyano carboxylic acid analog, placing the target compound in a more favorable drug-like lipophilicity window (LogP < 3) with potentially reduced hERG and phospholipidosis risk.

ADME Profiling Lead Optimization Lipophilicity

Synthetic Versatility: Cyano Group as a Transformable Handle vs. Unsubstituted Tetrahydroindolizine Analogs

The 1-cyano group uniquely enables at least four downstream synthetic transformations that are impossible with unsubstituted tetrahydroindolizine carboxylic acids: (i) hydrolysis to the primary carboxamide (−CONH₂), (ii) cycloaddition with azide to form a tetrazole bioisostere, (iii) reduction to the aminomethyl (−CH₂NH₂) handle for reductive amination or amide coupling, and (iv) Pinner reaction to form imidate esters for further heterocycle construction . Related patent literature explicitly describes tetrahydroindolizine-1-carbonitriles as versatile intermediates that can be converted to the corresponding carboxamides via acid-catalyzed hydration [1]. In contrast, 5,6,7,8-tetrahydroindolizine-1-carboxylic acid and 5,6,7,8-tetrahydroindolizine-2-carboxylic acid possess only the carboxylic acid as a functionalizable group, limiting them to esterification, amidation, and reduction chemistries—representing a 4-fold reduction in accessible derivatization vectors.

Synthetic Chemistry Scaffold Derivatization Parallel Synthesis

Fraction sp³ (Fsp³): Saturated Scaffold Advantage over Aromatic 1-Cyanoindolizine-3-carboxylic acid Congeners

The saturated tetrahydroindolizine core of the target compound (C₁₀H₁₀N₂O₂) contains 6 sp³-hybridized carbon atoms out of 10 total carbons, yielding a fraction sp³ (Fsp³) of 0.60 . In contrast, the fully aromatic 1-cyanoindolizine-3-carboxylic acid has Fsp³ = 0.0 (all carbons sp²). High Fsp³ (>0.45) has been correlated in multiple prospective analyses with improved clinical success rates, superior aqueous solubility, and reduced off-target promiscuity [1]. Nitro-substituted tetrahydroindolizines have been explicitly noted in the literature as attractive starting points for lead development specifically because of their high fraction of sp³ hybridized carbon atoms combined with relatively low molecular weight [2]. The target compound's Fsp³ of 0.60 exceeds the typical drug-like average (~0.45–0.47) and is 0.60 units higher than its aromatic counterpart.

Drug Design Conformational Diversity 3D Pharmacophore

Priority Procurement Scenarios for 1-Cyano-5,6,7,8-tetrahydroindolizine-3-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment with Dual-Functionalized, Three-Dimensional Scaffolds

The target compound is ideally suited for fragment library expansion where simultaneous requirements exist for: (i) moderate TPSA (66.02 Ų) within fragment-like Rule-of-Three space (MW < 300, LogP < 3, HBD ≤ 2, HBA ≤ 3), (ii) high Fsp³ (0.60) to probe non-planar binding sites, and (iii) orthogonal synthetic handles (COOH + CN) enabling parallel library synthesis without protecting group conflicts . Unlike non-cyano tetrahydroindolizine fragments that offer only a single derivatization point, this scaffold supports divergent medicinal chemistry optimization from a single procurement lot, reducing inventory complexity. The availability at 95–98% purity from multiple suppliers [1] ensures reproducibility across fragment screening campaigns.

Bioisostere Exploration: Tetrazole Replacement of the Cyano Group for Carboxylic Acid and Amide Mimicry

The 1-cyano group enables direct conversion to a tetrazole moiety (via [3+2] cycloaddition with sodium azide), a well-established carboxylic acid bioisostere with superior metabolic stability and pKa modulation. This transformation pathway is inaccessible from non-cyano tetrahydroindolizine analogs. The carboxylic acid at position 3 can be orthogonally protected as an ester during tetrazole formation, enabling sequential functionalization strategies that are uniquely enabled by the orthogonal reactivity of the CN and COOH groups on this scaffold . Research groups targeting underexplored tetrahydroindolizine chemical space for patent diversification should prioritize this scaffold over single-functionalized alternatives.

Kinase and Enzyme Inhibitor Programs Requiring ATP-Binding Site Hinge-Region Hydrogen-Bond Acceptors

The cyano group at position 1 provides a geometrically well-defined hydrogen-bond acceptor (linear C≡N···H interaction) that can serve as a hinge-binding motif in kinase inhibitor design, analogous to the cyano group's established role in Type II kinase inhibitors. The TPSA of 66.02 Ų and LogP of 1.39 position this scaffold favorably for CNS-penetrant kinase programs (TPSA < 90 Ų, LogP 1–3), while the Fsp³ of 0.60 may reduce the risk of CYP inhibition and hERG blockade associated with highly aromatic heterocyclic cores. Procurement of this pre-functionalized scaffold eliminates the need for late-stage cyanation of tetrahydroindolizine intermediates, which is documented as a challenging transformation in the patent literature [1].

Academic and CRO Parallel Synthesis Campaigns Targeting Underexplored Heterocyclic Chemical Space

For contract research organizations (CROs) and academic core facilities supporting multiple medicinal chemistry projects, the 5-vector derivatization capacity of this single scaffold (COOH esterification/amidation + CN conversion to amide, tetrazole, amine, or imidate) enables generation of larger, more diverse compound arrays per synthesis campaign compared to non-cyano tetrahydroindolizine building blocks that offer only 1–2 vectors . With rotatable bonds = 1, the scaffold provides a rigid core that facilitates structure-based design while the two functional groups allow exploration of divergent vectors from a shared central architecture. The established safety classification (Skin Irrit. 2, Eye Irrit. 2) [1] permits standard laboratory handling without specialized containment requirements, advantageous for high-throughput parallel synthesis workflows.

Quote Request

Request a Quote for 1-Cyano-5,6,7,8-tetrahydroindolizine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.